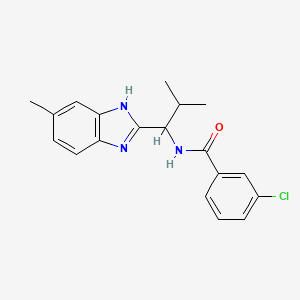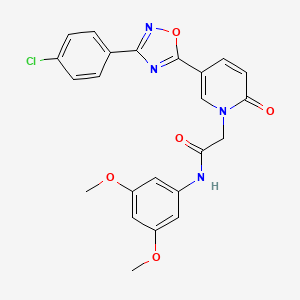![molecular formula C21H13Cl3N2O B2578330 2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile CAS No. 338786-73-5](/img/structure/B2578330.png)
2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The molecule also contains multiple chlorophenyl groups, which are benzene rings with chlorine atoms attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the pyrrole ring and multiple chlorophenyl groups. The presence of these groups would likely influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Given the complexity of this compound’s structure, it’s difficult to predict its properties without specific data .Aplicaciones Científicas De Investigación
Impact on Aquatic Environments
Research assessing the emission of organochlorine compounds, including chlorophenols and their derivatives, has shown moderate toxic effects to mammalian and aquatic life. The persistence of these compounds in aquatic environments can vary, potentially leading to bioaccumulation, although generally expected to be low. Notably, chlorophenols exhibit strong organoleptic effects, highlighting the importance of understanding their environmental fate and interactions (K. Krijgsheld & A. D. Gen, 1986).
Isomeric Composition and Environmental Processes
The isomeric composition of organic pollutants, including DDT isomers and their metabolites, can significantly influence their environmental behavior. Studies have highlighted the need for isomer-specific analysis to understand their environmental fate, stability, and potential bioaccumulation in aquatic organisms. This research underscores the complexity of pollutant interactions within ecosystems and the need for detailed chemical characterization (M. Ricking & J. Schwarzbauer, 2012).
Mechanisms of Toxicity
Acrylonitrile and related compounds have been studied for their carcinogenic potential and impact on human health. Epidemiological evidence suggests varying degrees of risk associated with exposure to reactive chemicals like acrylonitrile, emphasizing the need for continued research to understand their mechanisms of toxicity and potential risks to human health (A. Blair & N. Kazerouni, 1997).
Sorption and Environmental Retention
The sorption behavior of phenoxy herbicides, including compounds related to the chemical structure of interest, has been extensively reviewed. These studies provide insights into how environmental parameters such as pH and organic matter content influence the retention and mobility of these compounds in soil and aquatic environments. Understanding sorption mechanisms is crucial for assessing environmental risk and developing mitigation strategies (D. Werner, J. Garratt, & G. Pigott, 2012).
Wastewater Treatment and Removal Efficiency
The pesticide production industry generates wastewater containing toxic pollutants, including dichlorophenol compounds. Studies focusing on treatment options have shown that biological processes and granular activated carbon can effectively remove a significant portion of these contaminants. This research highlights the importance of advanced treatment technologies in mitigating the environmental impact of industrial wastewater (L. Goodwin et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methylpyrrol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O/c1-26-12-15(21(27)19-7-6-17(23)10-20(19)24)9-18(26)8-14(11-25)13-2-4-16(22)5-3-13/h2-10,12H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKYIDJDBUZWBJ-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=C(C#N)C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C(\C#N)/C2=CC=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-3-[4-(2,4-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

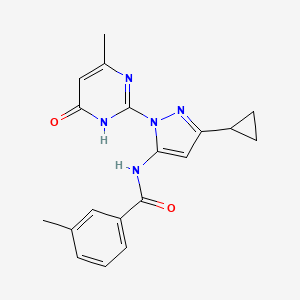


![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2578251.png)
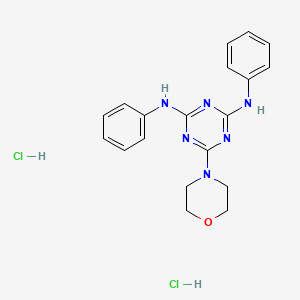
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2578254.png)
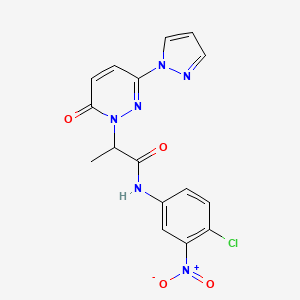
![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2578256.png)
![N-[4-[4-[(2,4-dimethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]-2,4-dimethoxybenzamide](/img/structure/B2578257.png)
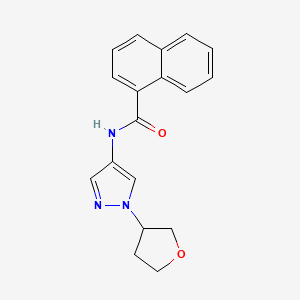
![N-(3-(benzo[d]isoxazol-3-ylmethylsulfonamido)-4-methoxyphenyl)acetamide](/img/structure/B2578262.png)
